molecular structure and properties of 3-benzyl-4-hydroxy-6-methylchromen-2-one
molecular structure and properties of 3-benzyl-4-hydroxy-6-methylchromen-2-one
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Pharmacological Properties of 3-Benzyl-4-hydroxy-6-methylchromen-2-one
Executive Summary
The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous anticoagulants, anticancer agents, and antimicrobials. Specifically, 3-benzyl-4-hydroxy-6-methylchromen-2-one (CAS: 183658-35-7) represents a highly functionalized derivative that merges the intrinsic bioactivity of the 4-hydroxycoumarin core with the steric and electronic modifications imparted by C6-methylation and C3-benzylation[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, field-proven synthetic methodologies, cutting-edge photochemical reactivity, and multi-target pharmacological profile.
Molecular Architecture & Physicochemical Properties
The structural uniqueness of 3-benzyl-4-hydroxy-6-methylchromen-2-one is defined by three distinct domains, each contributing to its reactivity and target-binding affinity:
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The 4-Hydroxycoumarin Core: The 4-hydroxy group exhibits strong enolic character (pKa ≈ 4.5). It exists in a tautomeric equilibrium between the 4-hydroxy-2-oxo and 2-hydroxy-4-oxo forms, allowing it to act as a potent hydrogen-bond donor/acceptor in enzymatic pockets (e.g., VKORC1)[3].
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The 6-Methyl Substitution: The electron-donating methyl group at the C6 position increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability and alters the electron density of the benzopyran ring, strengthening π−π stacking interactions within hydrophobic biological targets[4].
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The 3-Benzyl Moiety: The bulky benzyl group at the C3 position provides critical steric hindrance. It prevents simple dimerization (a common degradation pathway for coumarins) and anchors the molecule into deep hydrophobic clefts of kinases and esterases[5][6].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3-Benzyl-4-hydroxy-6-methyl-2H-chromen-2-one |
| CAS Registry Number | 183658-35-7[1] |
| Molecular Formula | C17H14O3[1] |
| Molecular Weight | 266.29 g/mol [2] |
| Core Scaffold | 4-Hydroxycoumarin |
| Key Functional Groups | Enol (C4), Lactone (C2), Aryl-Methyl (C6), Benzyl (C3) |
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing C3-alkylated 4-hydroxycoumarins presents a specific challenge: the ambidentate nature of the 4-hydroxycoumarin anion often leads to a mixture of O-alkylated and C-alkylated products if direct substitution with benzyl halides is attempted. To achieve absolute regiocontrol, a two-step sequence is employed: de novo construction of the 6-methyl core, followed by reductive alkylation[6][7].
Phase 1: Synthesis of the 4-Hydroxy-6-methylcoumarin Core
Rationale: The Pechmann condensation is unsuitable for 4-hydroxycoumarins. Instead, an acid-catalyzed acylation-cyclization of p-cresol with malonic acid is utilized. ZnCl2 acts as a Lewis acid to coordinate the malonic acid carbonyls, while POCl3 serves as a dehydrating and chlorinating agent to form the highly reactive malonyl dichloride in situ[4][7].
Step-by-Step Protocol:
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Reagent Assembly: In a dry, round-bottom flask equipped with a reflux condenser, combine p-cresol (1.0 eq, 0.21 mol), anhydrous ZnCl2 (3.0 eq, 0.62 mol), and malonic acid (1.0 eq, 0.21 mol)[7].
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Activation: Slowly add POCl3 (3.0 eq, 0.63 mol) dropwise at 0∘C to control the exothermic generation of HCl gas.
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Cyclization: Heat the mixture to 60−65∘C for 40 hours under continuous stirring. The prolonged heating ensures complete intramolecular Friedel-Crafts acylation following the initial esterification[7].
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Quenching & Workup (Self-Validation): Cool the mixture and pour it over crushed ice to decompose excess POCl3 . Filter the resulting crude solid.
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Acid-Base Purification: Dissolve the solid in 10% aqueous Na2CO3 . Causality: The 4-hydroxycoumarin (pKa ~4.5) deprotonates and dissolves into the aqueous layer, leaving unreacted p-cresol and neutral impurities behind. Filter the aqueous layer, then acidify the filtrate with dilute HCl to pH 2. The pure 4-hydroxy-6-methylcoumarin precipitates as a crystalline solid[3][7].
Phase 2: Regioselective C3-Benzylation via Reductive Alkylation
Rationale: To bypass O-alkylation, a Knoevenagel condensation with benzaldehyde is performed to form a 3-benzylidene intermediate, which is then catalytically reduced to yield the target 3-benzyl-4-hydroxy-6-methylchromen-2-one[6].
Step-by-Step Protocol:
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Condensation: Dissolve 4-hydroxy-6-methylcoumarin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous ethanol. Add a catalytic amount of pyrrolidine (1.0 eq). Reflux for 4-8 hours[6].
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Reduction: Isolate the intermediate, dissolve it in anhydrous ethanol (0.1 M), and add 5% Pd/C (5 mol% Pd). Stir under an H2 atmosphere (1 atm) at room temperature for 18 hours[6].
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Isolation: Filter through a 0.1 μm membrane to remove the Pd/C catalyst. Evaporate the solvent, dissolve the residue in ethyl acetate, and wash with 1M HCl to remove residual pyrrolidine. Dry over MgSO4 and evaporate to yield the pure target compound[6].
Cutting-Edge Photochemical Reactivity (SET Reductant)
Recent breakthroughs in 2024 have unveiled a previously untapped photochemical reactivity for 3-substituted 4-hydroxycoumarins. Traditionally known only for their ground-state nucleophilicity, these compounds can act as potent Single-Electron Transfer (SET) reductants upon photoexcitation[8].
Mechanism of Action: Upon deprotonation (using a mild base like Cs2CO3 ), the resulting coumarin anion is excited with purple light ( λ≈314−350 nm). The excited state ( I∗ ) possesses a sufficiently high oxidation potential to donate an electron to stable alkyl or perfluoroalkyl halides, generating electrophilic radicals. These radicals are then regioselectively trapped at the C3 position of the ground-state coumarin, forging complex quaternary stereocenters and yielding 3,3-disubstituted 2,4-chromandiones via a radical dearomatization process.
Synthetic workflow and photochemical SET radical dearomatization pathway.
Pharmacological Profile & Biological Activity
The structural homology between 3-benzyl-4-hydroxy-6-methylchromen-2-one and established therapeutics (like Warfarin) endows it with a polypharmacological profile.
A. Anticoagulant Activity (VKORC1 Inhibition)
Like warfarin, 4-hydroxycoumarin derivatives exert anticoagulant effects by competitively inhibiting Vitamin K Epoxide Reductase Complex subunit 1 (VKORC1)[3]. The 4-hydroxy group mimics the enolate form of Vitamin K, binding to the active site, while the 3-benzyl and 6-methyl groups anchor the molecule into the lipophilic transmembrane domains of the enzyme, preventing the recycling of Vitamin K and halting the synthesis of clotting factors II, VII, IX, and X[3].
B. Anticancer Activity (CDK Inhibition)
3-Substituted-4-hydroxycoumarins have been identified as a novel scaffold for potent Cyclin-Dependent Kinase (CDK) inhibition[5][9]. The planar coumarin core intercalates into the ATP-binding pocket of the kinase, while the C3-benzyl group occupies the adjacent hydrophobic specificity pocket.
Table 2: CDK Inhibition Profile for 3-Substituted-4-Hydroxycoumarins[5]
| Target / Cell Line | Activity Metric | Value Range | Comparison (Flavopiridol) |
|---|
| CDK1B | Inhibitory Constant ( Ki ) | 0.35 - 0.88 nM | Higher affinity & selectivity | | CDK9T1 | Inhibitory Constant ( Ki ) | 3.26 - 23.45 nM | Comparable | | MCF-7 (Breast Cancer) | Half Maximal Inhibitory Concentration ( IC50 ) | ~0.21 nM | Highly Potent |
C. Acetylcholinesterase (AChE) Inhibition
Coumarin derivatives bearing C6-methyl groups are actively investigated as dual-binding AChE inhibitors for Alzheimer's disease. The coumarin moiety binds to the peripheral anionic site (PAS) of AChE, which not only facilitates cholinergic transmission but also physically blocks the AChE-induced aggregation of toxic Amyloid- β (A β ) plaques[4].
Multi-target pharmacological inhibition pathways of the coumarin derivative.
References
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NextSDS. "2H-1-Benzopyran-2-one, 4-hydroxy-6-Methyl-3-(phenylMethyl) - 183658-35-7." NextSDS Substance Database. Available at: [Link]
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Mallik, S., Sfreddo, E., Wang, H., & Melchiorre, P. "Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins." Chemical Science (RSC Publishing), 2024. Available at:[Link]
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RSC Supplementary Information. "3-Methylene-2,4-chromandione in situ trapping: Introducing molecular diversity on 4-hydroxycoumarin." The Royal Society of Chemistry. Available at:[Link]
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PubMed Central (PMC). "3-Substituted-4-hydroxycoumarin as a new scaffold with potent CDK inhibition and promising anticancer effect: Synthesis, molecular modeling and QSAR studies." Bioorganic Chemistry, 2016. Available at: [Link]
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PubMed Central (PMC). "Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase." Molecules, 2015. Available at: [Link]
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